molecular formula C16H15F3N2OS B2630054 3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866143-18-2

3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No. B2630054
M. Wt: 340.36
InChI Key: JXJJFJCZRNGOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone” is a chemical compound with the molecular formula C16H15F3N2OS . Its average mass is 340.363 Da and its monoisotopic mass is 340.085724 Da .

Scientific Research Applications

Iodocyclization and Synthesis of Pyrimidinones

Research on the iodocyclization of 2-[allyl(methallyl)sulfanyl]-6-(trifluoromethyl)pyrimidin-4(3H)-ones shows that this process is accompanied by cyclization to produce dihydro[1,3]thiazolo[3,2-a]pyrimidin-ium triiodides. This finding is pivotal in the synthesis of complex organic molecules, revealing pathways for generating compounds with potential biological activity (Frolova, Kim, & Slepukhin, 2016).

Regioselective Synthesis

A study on the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, including derivatives where the 3-substituents are various alkyl or aryl groups, demonstrates the compound's utility in producing a new series of pyrimidinones with potential pharmaceutical applications (Dos Santos et al., 2015).

Halocyclization to Fused Pyrimidinium Systems

Another study detailed the halocyclization of 2-allyl(propargyl)sulfanyl-6-aminopyrimidin-4(3H)-ones, leading to fused [1,3]thiazolo[3,2-a]pyrimidinium systems. This research contributes to the field of heterocyclic chemistry by providing insights into the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules (Kim, Osheko, & Frolova, 2017).

Antiviral and Cytotoxic Activity Studies

Some derivatives of pyrimidinones, including structures similar to the compound , have been studied for their antiviral and cytotoxic activities. Although the explicit chemical was not mentioned, these studies highlight the potential pharmacological applications of pyrimidinone derivatives, including their role as non-nucleoside inhibitors of HIV-1 reverse transcriptase and their evaluation against various cancer cell lines (Navrotskii, 2004).

properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c1-3-8-21-14(22)9-13(16(17,18)19)20-15(21)23-10-12-6-4-11(2)5-7-12/h3-7,9H,1,8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJJFJCZRNGOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2CC=C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone

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